![molecular formula C8H4N2O4S3 B14430127 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene CAS No. 79929-24-1](/img/structure/B14430127.png)
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is a heterocyclic compound that contains two thiophene rings, each substituted with a nitro group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique electronic properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene typically involves the nitration of thiophene derivatives followed by a sulfanyl substitution. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process . The sulfanyl substitution can be achieved using thiol reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Wirkmechanismus
The mechanism of action of 2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, affecting cellular processes. The thiophene rings can interact with biological membranes, influencing their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrothiophene: A simpler derivative with one nitro group on the thiophene ring.
5-Nitrothiophene-2-thiol: Contains a nitro group and a thiol group on the thiophene ring.
2-Amino-3,5-dinitrothiophene: Contains two nitro groups and an amino group on the thiophene ring.
Uniqueness
2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene is unique due to its dual nitro substitution and the presence of a sulfanyl linkage between two thiophene rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in material science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
79929-24-1 |
|---|---|
Molekularformel |
C8H4N2O4S3 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-nitro-3-(5-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)6-1-2-7(17-6)16-5-3-4-15-8(5)10(13)14/h1-4H |
InChI-Schlüssel |
WBEHIBGDQSDQNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1SC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


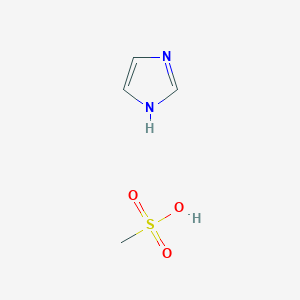
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
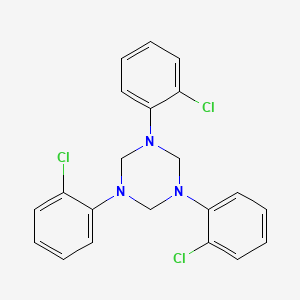
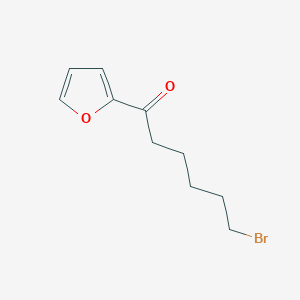
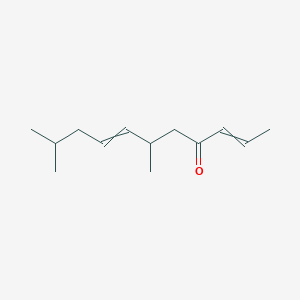
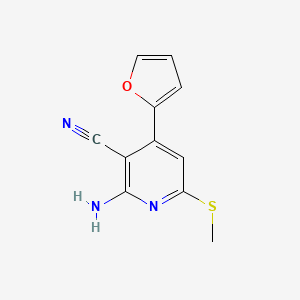
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)

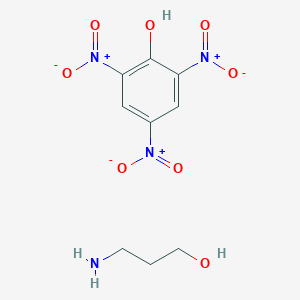
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
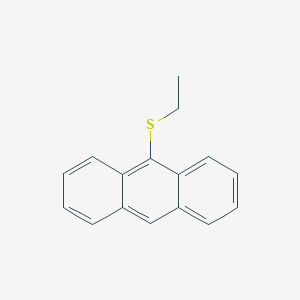
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)

